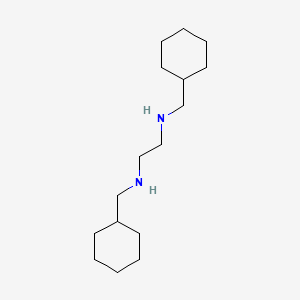
(2R)-2-(dimethylamino)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(dimethylamino)butanedioic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioic acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include steps for purification and crystallization to isolate the desired compound.
化学反应分析
Types of Reactions
(2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (2R)-2-(dimethylamino)butanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereochemistry and chiral catalysis.
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering potential therapeutic benefits.
Industry
In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in specialty chemicals.
作用机制
The mechanism of action of (2R)-2-(dimethylamino)butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
Dimethyl acetylenedicarboxylate: An organic compound with similar functional groups but different structural features.
Methyl propiolate: Another compound with a similar functional group but different reactivity and applications.
Uniqueness
(2R)-2-(dimethylamino)butanedioic acid is unique due to its chiral center and specific functional groups. This combination of features makes it valuable for applications requiring enantiomeric purity and specific reactivity.
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2R)-2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI 键 |
AXWJKQDGIVWVEW-SCSAIBSYSA-N |
手性 SMILES |
CN(C)[C@H](CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


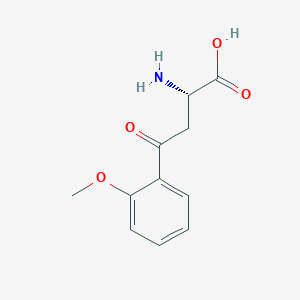

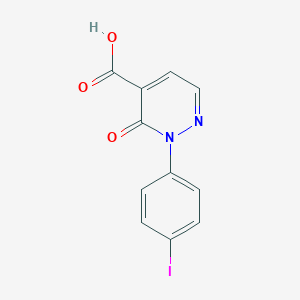
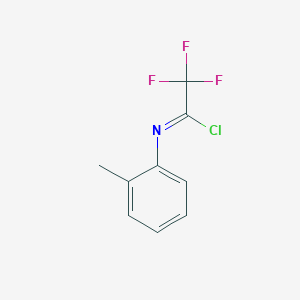
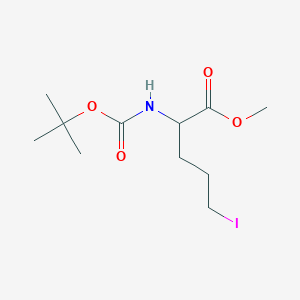
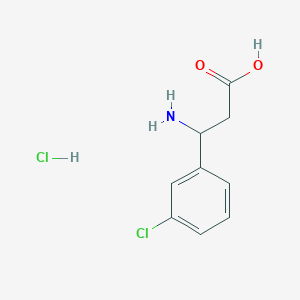

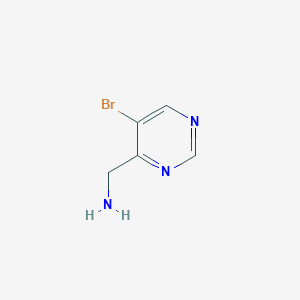
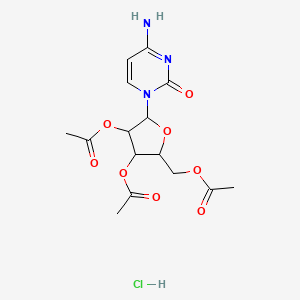
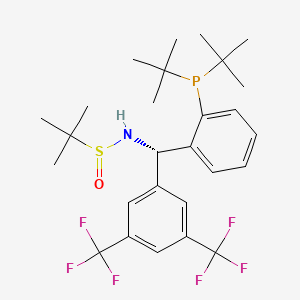
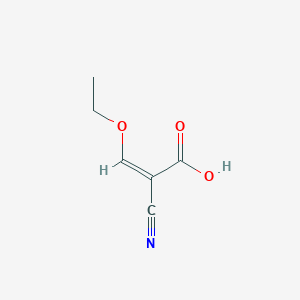
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
